

EV2-7 biological function and activity

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An In-depth Technical Guide on the Core Biological Functions and Activities of Enterovirus 71 (EV71) Proteins

Introduction

Enterovirus 71 (EV71) is a non-enveloped, single-stranded positive-sense RNA virus belonging to the Picornaviridae family. It is a major causative agent of hand, foot, and mouth disease (HFMD) and can also lead to severe neurological complications. The viral genome is translated into a single polyprotein that is subsequently cleaved by viral proteases into four structural proteins (VP1-VP4) and seven non-structural proteins (2A, 2B, 2C, 3A, 3B, 3C, and 3D).[1][2] These proteins play crucial roles in the viral life cycle, including receptor binding, replication, and evasion of the host immune system.[1][3] This guide provides a detailed overview of the biological functions and activities of these core EV71 proteins.

Structural Proteins: The Viral Capsid

The structural proteins VP1, VP2, VP3, and VP4 assemble to form the icosahedral capsid of the virus.[1][3] This capsid protects the viral RNA genome.

- VP1, VP2, and VP3: These proteins are exposed on the capsid surface.[1] VP1 is the primary protein involved in binding to host cell receptors, such as Scavenger Receptor Class B Member 2 (SCARB2) and P-selectin glycoprotein ligand-1 (PSGL-1), which initiates viral entry.[2][4] VP1, VP2, and VP3 all contain immunologically reactive epitopes, with VP1 inducing the majority of neutralizing antibodies.[2]
- VP4: This protein is located on the inner surface of the viral capsid.[1][2]

Protein	Molecular Weight (kDa)	Location	Primary Function
VP1	33	Capsid Surface	Receptor Binding, Major Antigenic Site
VP2	28	Capsid Surface	Capsid Assembly, Antigenic Site
VP3	27	Capsid Surface	Capsid Assembly, Antigenic Site
VP4	8	Inner Capsid	Capsid Stability

Non-Structural Proteins: Orchestrators of Viral Replication and Pathogenesis

The non-structural proteins of EV71 are essential for viral replication, manipulation of host cellular processes, and evasion of the host's immune response.

2A Protease (2Apro)

The 2A protein is a cysteine protease that plays a multifaceted role in the viral life cycle.[5]

- **Polyprotein Processing:** 2Apro cleaves the viral polyprotein at the junction between VP1 and 2A.[4]
- **Host Protein Synthesis Inhibition:** It cleaves the eukaryotic initiation factor 4G (eIF4G), which is crucial for cap-dependent translation of host mRNAs.[4][6] This shutdown of host protein synthesis allows the virus to prioritize the translation of its own RNA.
- **Immune Evasion:** 2Apro is a key player in counteracting the host's innate immune response. It has been shown to cleave MAVS (Mitochondrial Antiviral-Signaling protein), a critical adaptor protein in the RIG-I-like receptor (RLR) pathway, thereby inhibiting the production of type I interferons.[7] It also cleaves Type I interferon- α/β receptor 1 (IFNAR1) to block interferon signaling.[1][5]

- Induction of Apoptosis: Expression of 2Apro alone can induce apoptosis, which may facilitate the release of viral progeny.[4][6]
- Transcriptional Activity: Interestingly, 2Apro also exhibits transcriptional activation activity in yeast, a function that is independent of its protease activity and may play a role in viral replication or pathogenesis.[8]

2B and 2C Proteins

- 2B Protein: This small hydrophobic protein is an ion channel protein that alters the permeability of host cell membranes.[2][5] This disruption of ion homeostasis is thought to facilitate viral replication and release. The 2B protein also localizes to the mitochondria and can induce apoptosis by interacting with the pro-apoptotic protein Bax.[1][5]
- 2C Protein: The 2C protein is an NTPase that is involved in the formation of viral replication vesicles.[2] It also possesses RNA-binding capabilities.

3A, 3B, and 3C Proteins

- 3A Protein: The 3A protein is a membrane-associated protein that plays a role in the formation of the viral replication complex. It interacts with the host protein ACBD3 to recruit PI4KB, a lipid kinase, to the sites of viral RNA replication.[1][3]
- 3B Protein (VPg): This small protein, also known as VPg (viral protein genome-linked), is covalently attached to the 5' end of the viral RNA and acts as a primer for RNA synthesis by the viral polymerase.[2]
- 3C Protease (3Cpro): Along with 2Apro, the 3C protease is the other key viral protease. It is a cysteine protease responsible for most of the cleavages of the viral polyprotein.[9][10] The 3Cpro is also a major antagonist of the host's innate immune response. It can cleave several host proteins involved in antiviral signaling, including RIG-I and TRIF, to inhibit the production of type I interferons.[11][12] Furthermore, 3Cpro can induce apoptosis.[13]

3D Polymerase (3Dpol)

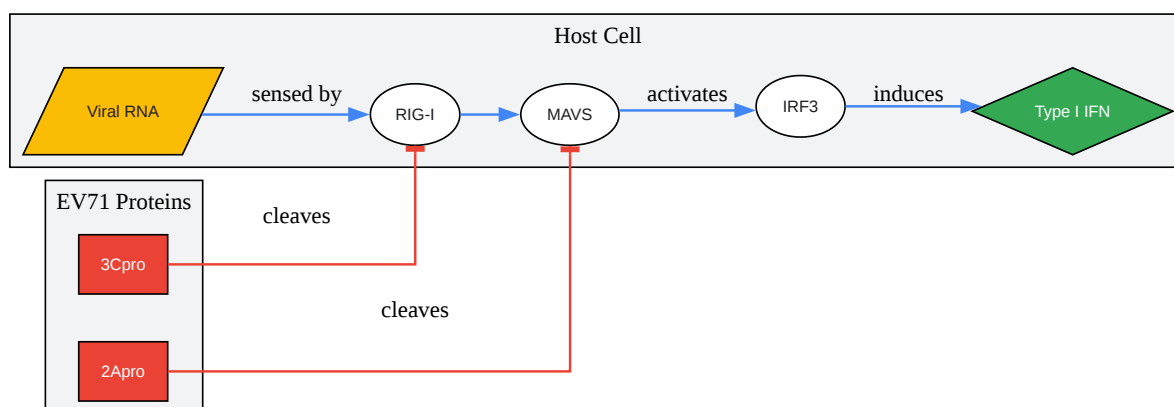
The 3D protein is the viral RNA-dependent RNA polymerase (RdRp). It is responsible for replicating the viral RNA genome.[2]

Signaling Pathways Modulated by EV71 Proteins

EV71 infection triggers and modulates a variety of host cell signaling pathways to create a favorable environment for its replication and to evade the immune response.[14]

Inhibition of Type I Interferon Production

A primary strategy of EV71 is the suppression of type I interferon (IFN) production, a critical component of the innate antiviral response. The viral proteases 2Apro and 3Cpro are central to this process.

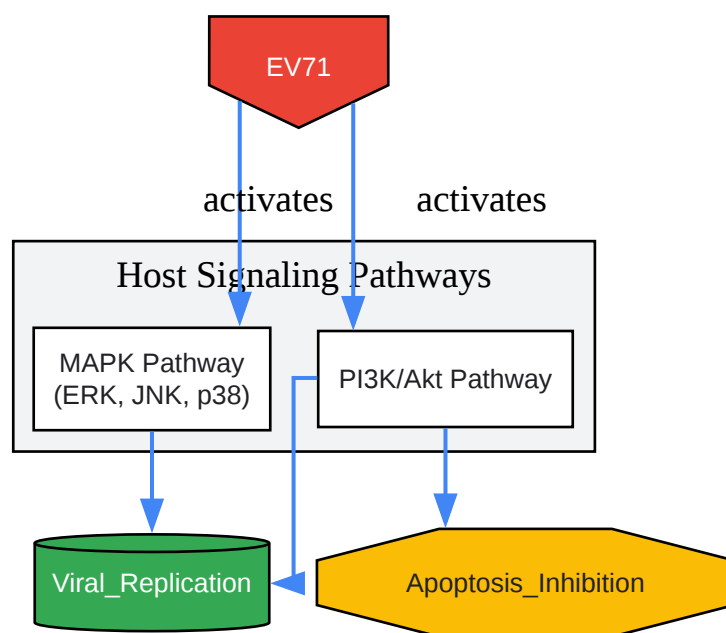


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Caption: EV71 proteases 2Apro and 3Cpro inhibit Type I IFN production by cleaving MAVS and RIG-I.

Activation of MAPK and PI3K/Akt Pathways

EV71 infection has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways.[14][15] Activation of these pathways can promote viral replication and inhibit apoptosis early in the infection, thus ensuring the production of viral progeny.[15][16]



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Caption: EV71 activates MAPK and PI3K/Akt pathways to promote viral replication and inhibit apoptosis.

Experimental Protocols

The study of EV71 proteins involves a variety of molecular and cellular biology techniques.

In Vitro Cleavage Assay for Viral Proteases

This assay is used to determine if a viral protease, such as 2Apro or 3Cpro, can directly cleave a specific host protein.

- **Protein Expression and Purification:** The viral protease (e.g., 2Apro) and the potential substrate protein (e.g., MAVS) are expressed, often as recombinant proteins in *E. coli* or in vitro transcription/translation systems, and purified.
- **Incubation:** The purified protease and substrate are incubated together in a suitable reaction buffer for a defined period at an optimal temperature.
- **Analysis:** The reaction mixture is then analyzed by SDS-PAGE and Western blotting using an antibody specific to the substrate protein. A cleavage product will appear as a smaller band

compared to the full-length protein in the control lane (substrate without protease).

Co-immunoprecipitation (Co-IP)

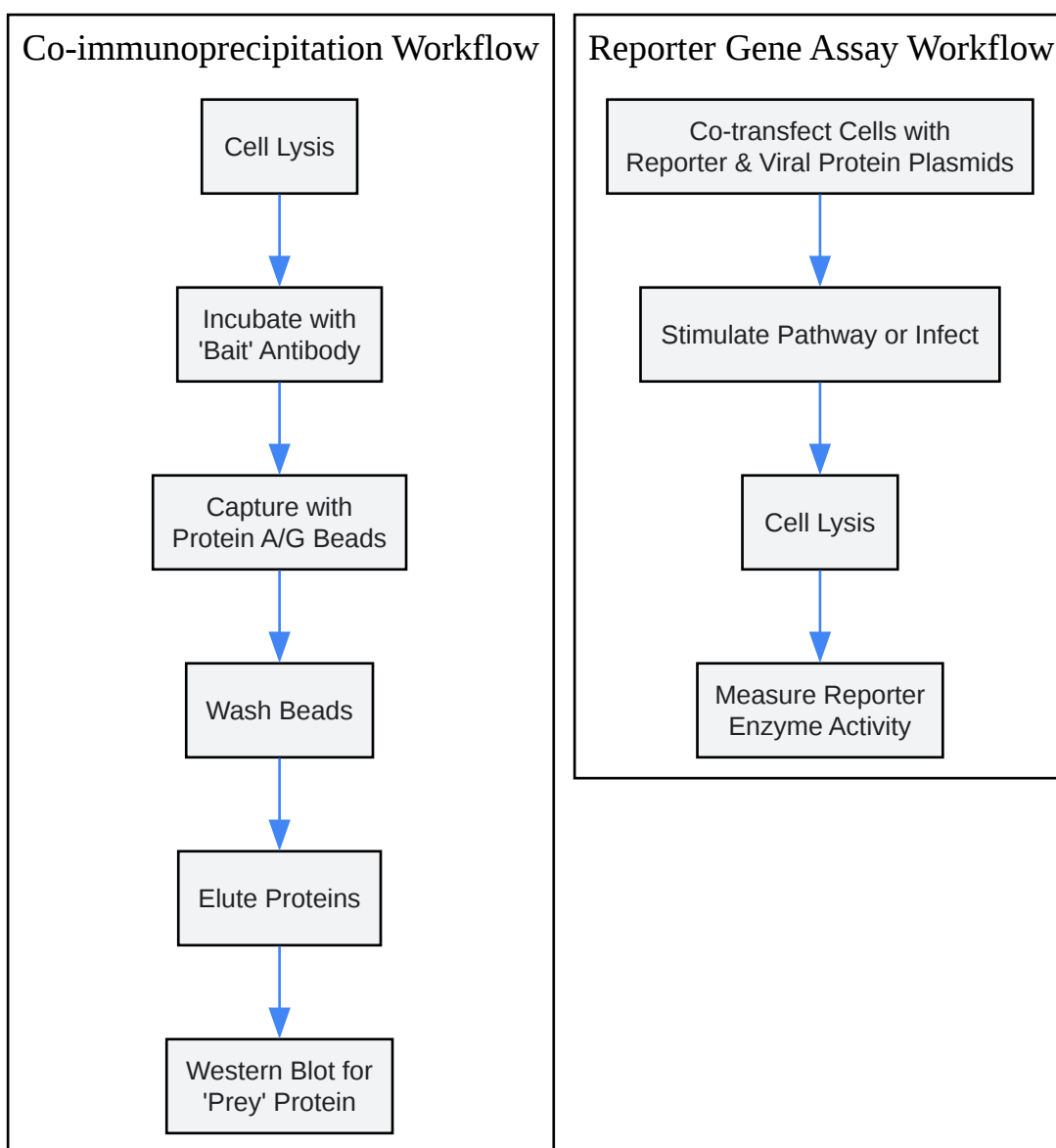
Co-IP is used to identify protein-protein interactions within the cell.

- **Cell Lysis:** Cells infected with EV71 or transfected to express a viral protein of interest are lysed to release cellular proteins.
- **Immunoprecipitation:** An antibody specific to the viral "bait" protein is added to the cell lysate and incubated to allow the antibody to bind to its target. Protein A/G beads are then added to pull down the antibody-protein complexes.
- **Washing:** The beads are washed to remove non-specifically bound proteins.
- **Elution and Analysis:** The bound proteins are eluted from the beads and analyzed by Western blotting using an antibody against the suspected interacting "prey" protein.

Reporter Gene Assay for Signaling Pathway Activity

This assay measures the activity of a specific signaling pathway.

- **Transfection:** Cells are co-transfected with a reporter plasmid and a plasmid expressing the viral protein of interest. The reporter plasmid contains a promoter element that is responsive to a specific transcription factor in the pathway of interest (e.g., an IFN- β promoter driving luciferase expression)
- **Stimulation/Infection:** The cells may be stimulated with an inducer of the pathway or infected with EV71.
- **Lysis and Measurement:** The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer. A decrease in reporter activity in the presence of the viral protein indicates inhibition of the pathway.



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Caption: Common experimental workflows for studying EV71 protein interactions and pathway modulation.

Conclusion

The proteins of Enterovirus 71 are highly evolved to ensure the successful replication and propagation of the virus. They function in a coordinated manner to take over the host cell's machinery, replicate the viral genome, assemble new virions, and dismantle the host's antiviral defenses. A thorough understanding of the biological functions and activities of each viral

protein is essential for the development of effective antiviral therapies and vaccines against EV71.

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